

Unraveling "AP 811": A Multifaceted Designation in Medical and Scientific Research

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Compound of Interest		
Compound Name:	AP 811	
Cat. No.:	B1666064	Get Quote

The term "AP 811" does not refer to a single, specific therapeutic agent but is associated with several distinct entities across different fields of research and development. Investigations into this designation reveal its use in the context of a clinical trial for gastric cancer (KEYNOTE-811), a potential treatment for pulmonary arterial hypertension (APD811 or Ralinepag), a developmental drug for brain tumors (PRT811), and a clinical study related to Ménière's disease. Furthermore, "NMC 811" is a designation for a component in lithium-ion battery technology. This report provides a detailed overview of each of these, summarizing available data and outlining relevant experimental contexts.

KEYNOTE-811: A Pivotal Trial in HER2-Positive Gastric Cancer

The most prominent and well-documented use of "811" in a therapeutic context is the KEYNOTE-811 clinical trial. This Phase 3, randomized, double-blind, placebo-controlled study is evaluating the efficacy and safety of adding the anti-PD-1 antibody pembrolizumab to the standard first-line treatment of trastuzumab and chemotherapy for patients with locally advanced unresectable or metastatic HER2-positive gastric or gastroesophageal junction (GEJ) adenocarcinoma.[1][2][3][4]

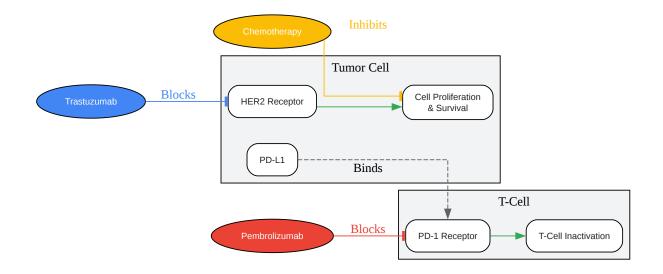
Mechanism of Action and Signaling Pathway

The therapeutic strategy in KEYNOTE-811 is based on the dual blockade of two key signaling pathways in cancer:



- HER2 Pathway: HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that, when overexpressed, promotes cell proliferation, survival, and differentiation.
 Trastuzumab is a monoclonal antibody that binds to the extracellular domain of HER2, inhibiting its downstream signaling.
- PD-1/PD-L1 Pathway: PD-1 (Programmed cell death protein 1) is an immune checkpoint
 receptor expressed on activated T cells. Its ligand, PD-L1, can be expressed on tumor cells.
 The binding of PD-L1 to PD-1 inhibits T-cell activity, allowing cancer cells to evade the
 immune system. Pembrolizumab is a PD-1 inhibitor that blocks this interaction, restoring the
 anti-tumor immune response.

The combination of these therapies is hypothesized to have a synergistic effect, where chemotherapy and trastuzumab induce tumor cell death and release of tumor antigens, while pembrolizumab enhances the ability of the immune system to recognize and attack these cancer cells.



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Caption: Dual blockade of HER2 and PD-1 pathways in the KEYNOTE-811 trial.



Experimental Design and Protocols

The KEYNOTE-811 trial (NCT03615326) enrolled patients with previously untreated, HER2-positive, locally advanced unresectable or metastatic gastric or GEJ adenocarcinoma.[1][5][6]

Patient Population:

- Adults (≥18 years)
- HER2-positive (IHC 3+ or IHC 2+/ISH+)
- No prior systemic therapy for metastatic disease

Randomization and Treatment Arms: Patients were randomized 1:1 to receive either:

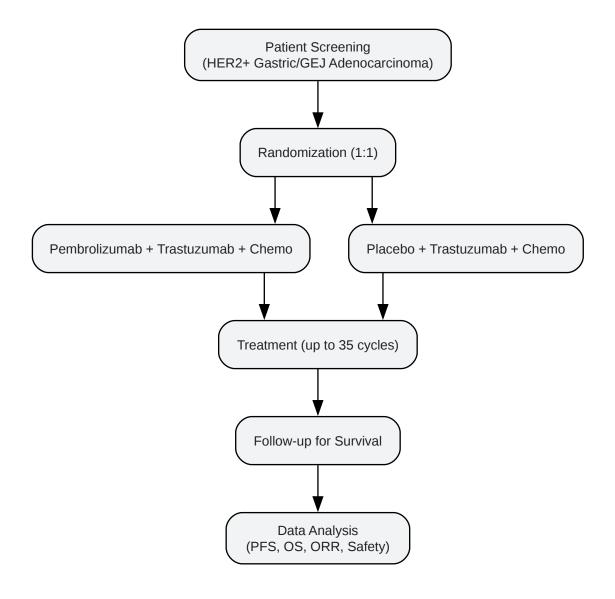
- Pembrolizumab Arm: Pembrolizumab (200 mg intravenously every 3 weeks) + Trastuzumab
 + Chemotherapy (fluoropyrimidine and platinum-based)
- Placebo Arm: Placebo + Trastuzumab + Chemotherapy

Treatment was administered for up to 35 cycles or until disease progression or unacceptable toxicity.[2]

Endpoints:

- Dual Primary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[3]
- Secondary Endpoints: Objective Response Rate (ORR), Duration of Response (DOR), and safety.[3]





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